N-(2-fluorophenyl)-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a fluorinated aniline group and a pyrazine ring fused with an oxadiazole moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine typically involves multiple steps, starting with the preparation of the oxadiazole and pyrazine intermediates. One common synthetic route includes the following steps:
Preparation of 2-fluoroaniline derivative: This involves the nitration of fluorobenzene followed by reduction to obtain 2-fluoroaniline.
Formation of oxadiazole ring: The 2-fluoroaniline is reacted with appropriate reagents to form the oxadiazole ring.
Synthesis of pyrazine intermediate: The oxadiazole derivative is then reacted with suitable reagents to form the pyrazine ring.
Coupling reaction: Finally, the pyrazine intermediate is coupled with 4-methylaniline under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(2-fluorophenyl)amine
- **4-{[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C17H13FN6O |
---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
5-N-(2-fluorophenyl)-6-N-(4-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C17H13FN6O/c1-10-6-8-11(9-7-10)19-14-15(20-13-5-3-2-4-12(13)18)22-17-16(21-14)23-25-24-17/h2-9H,1H3,(H,19,21,23)(H,20,22,24) |
InChI Key |
GXUILZAIOJGMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.